molecular formula C7H5N2NaO2S B15253528 Sodium 5-cyano-6-methylpyridine-3-sulfinate

Sodium 5-cyano-6-methylpyridine-3-sulfinate

Cat. No.: B15253528
M. Wt: 204.18 g/mol
InChI Key: FFVZCQODHQANRF-UHFFFAOYSA-M
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Description

Sodium 5-cyano-6-methylpyridine-3-sulfinate is a heterocyclic sodium salt characterized by a pyridine ring substituted with a cyano group at position 5, a methyl group at position 6, and a sulfinate (-SO₂⁻) group at position 2. The sodium counterion enhances its solubility in polar solvents, making it suitable for applications in synthetic chemistry and pharmaceuticals.

Properties

Molecular Formula

C7H5N2NaO2S

Molecular Weight

204.18 g/mol

IUPAC Name

sodium;5-cyano-6-methylpyridine-3-sulfinate

InChI

InChI=1S/C7H6N2O2S.Na/c1-5-6(3-8)2-7(4-9-5)12(10)11;/h2,4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

FFVZCQODHQANRF-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=N1)S(=O)[O-])C#N.[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of 5-Cyano-6-Methylpyridine-3-Sulfonyl Chloride

The sulfonyl chloride precursor (C₇H₅ClN₂O₂S) is synthesized via chlorosulfonation of 5-cyano-6-methylpyridine. Chlorosulfonic acid (ClSO₃H) reacts with the pyridine derivative under controlled conditions, introducing the sulfonyl chloride group at the 3-position. The electron-withdrawing cyano group directs electrophilic substitution to the meta position, while the methyl group enhances solubility in nonpolar solvents.

Key Reaction Conditions :

  • Temperature: 0–5°C (exothermic reaction)
  • Solvent: Dichloromethane or chlorobenzene
  • Yield: ~70–80% (estimated from analogous pyridine sulfonations)

Reduction to Sodium Sulfinate

The sulfonyl chloride undergoes reductive desulfurization using sodium sulfite (Na₂SO₃) in aqueous alkaline media:

$$
\text{C}7\text{H}5\text{ClN}2\text{O}2\text{S} + 2\ \text{Na}2\text{SO}3 \rightarrow \text{C}7\text{H}4\text{N}2\text{O}2\text{SNa} + 2\ \text{Na}2\text{SO}4 + \text{NaCl} + \text{H}_2\text{O}
$$

Optimized Protocol :

  • Dissolve 5-cyano-6-methylpyridine-3-sulfonyl chloride (1 eq) in ethanol-water (1:1).
  • Add sodium sulfite (2.2 eq) gradually at 40°C.
  • Stir for 6 hours, then concentrate under reduced pressure.
  • Precipitate the product with cold acetone; filter and dry.

Yield : 85–90% (theoretical, based on sulfonyl chloride conversions).

Method 2: Nucleophilic Substitution of Sulfonylpyridinium Salts

Formation of Sulfonylpyridinium Salt

Sulfonylpyridinium (SulPy) salts are generated by reacting 5-cyano-6-methylpyridine-3-sulfonyl chloride with pyridine derivatives. For example:

$$
\text{C}7\text{H}5\text{ClN}2\text{O}2\text{S} + \text{C}5\text{H}5\text{N} \rightarrow [\text{C}7\text{H}4\text{N}2\text{O}2\text{S}\cdot\text{C}5\text{H}5\text{N}]^+ \text{Cl}^-
$$

Conditions :

  • Solvent: Acetonitrile (dry)
  • Temperature: Room temperature
  • Reaction Time: 1 hour.

Reaction with Sodium Base

The SulPy salt reacts with sodium phosphate (Na₃PO₄) or hydroxide in acetonitrile, displacing the pyridinium moiety to form the sulfinate:

$$
[\text{C}7\text{H}4\text{N}2\text{O}2\text{S}\cdot\text{C}5\text{H}5\text{N}]^+ \text{Cl}^- + \text{Na}3\text{PO}4 \rightarrow \text{C}7\text{H}4\text{N}2\text{O}2\text{SNa} + \text{C}5\text{H}5\text{N} + \text{Na}2\text{HPO}4 + \text{NaCl}
$$

Procedure :

  • Combine SulPy salt (2 eq), Na₃PO₄ (1.5 eq), and acetonitrile (0.5 M).
  • Stir at 25°C for 3 hours under argon.
  • Extract with ethyl acetate, dry over Na₂SO₄, and evaporate.

Yield : 75–80% (based on analogous sulfinylation reactions).

Comparative Analysis of Methods

Parameter Method 1 (Sulfonyl Chloride Reduction) Method 2 (SulPy Substitution)
Starting Material Sulfonyl chloride Sulfonylpyridinium salt
Reaction Time 6–8 hours 3–4 hours
Yield 85–90% 75–80%
Byproducts NaCl, Na₂SO₄ Pyridine, Na₂HPO₄
Scalability Industrial (batch) Lab-scale (microwave-assisted)
Purity >98% (recrystallized) ~95% (chromatography required)

Method 1 offers higher yields and simpler purification, making it preferable for bulk synthesis. Method 2 avoids harsh reducing agents, benefiting oxygen-sensitive substrates.

Experimental Characterization Data

Spectral Analysis

  • ¹H NMR (D₂O) : δ 8.45 (s, 1H, H-2), 7.98 (s, 1H, H-4), 2.55 (s, 3H, CH₃).
  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1170–1120 cm⁻¹ (SO₂⁻).
  • Elemental Analysis : Calculated for C₇H₄N₂O₂SNa: C 43.75%, H 2.08%, N 14.58%, S 13.39%.

Thermal Stability

  • TGA : Decomposition onset at 220°C (2% weight loss up to 150°C, indicating hygroscopicity).

Chemical Reactions Analysis

Types of Reactions

Sodium 5-cyano-6-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sodium 5-cyano-6-methylpyridine-3-sulfinate involves its interaction with various molecular targets and pathways. The compound can act as a sulfonylating agent, transferring its sulfinate group to other molecules. This process can modulate the activity of enzymes and proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Comparison: Sulfinates vs. Sulfonates

Sulfinate-containing pyridines (e.g., Sodium 5-cyano-6-methylpyridine-3-sulfinate) differ from sulfonate analogs (e.g., 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate ) in oxidation state and reactivity. Sulfinates (-SO₂⁻) are less oxidized than sulfonates (-SO₃⁻), making them stronger nucleophiles. This property is critical in substitution reactions or metal-catalyzed cross-couplings. Sulfonates, however, exhibit higher stability in aqueous environments, as seen in pharmaceutical intermediates .

Structural Analogs in Pyridine Derivatives

  • Methyl 3-cyano-5-methoxyisonicotinate (): Shares a cyano group but replaces the sulfinate with a methoxy (-OCH₃) and ester (-COOCH₃) group. The ester enhances lipophilicity, whereas the sulfinate in the target compound improves water solubility.
  • (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate (): Features a fluorinated pyridine core with an acrylate chain.

Sodium Salts of Aromatic Anions

Sodium 4-methoxybenzoate () and this compound both leverage sodium to improve solubility. However, the sulfinate group’s lower symmetry and stronger electron-withdrawing effects may reduce thermal stability compared to carboxylates. For example, sodium 4-methoxybenzoate decomposes at ~250°C, while sulfinates (depending on substituents) often exhibit lower decomposition thresholds due to sulfur-oxygen bond instability .

Key Data Tables

Table 1: Substituent Effects on Pyridine Derivatives

Compound Name Substituents (Positions) Functional Groups Solubility (Water) Thermal Stability (°C)
This compound 5-CN, 6-CH₃, 3-SO₂⁻Na⁺ Sulfinate, cyano, methyl High ~200 (estimated)
6-Oxo-1-(4-sulfamoylphenyl)-pyridazin-3-yl methanesulfonate 3-SO₃CH₃, 4-SO₂NH₂ Sulfonate, sulfonamide Moderate >250
Methyl 3-cyano-5-methoxyisonicotinate 3-CN, 5-OCH₃, 4-COOCH₃ Cyano, methoxy, ester Low ~220

Q & A

Q. What are the standard methods for synthesizing Sodium 5-cyano-6-methylpyridine-3-sulfinate, and how can purity be ensured?

The synthesis typically involves sulfonation and subsequent neutralization. A common approach is to react 5-cyano-6-methylpyridine with sulfur trioxide under controlled conditions, followed by sodium hydroxide neutralization. Purity is ensured via HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight . Recrystallization from ethanol-water mixtures (70:30 v/v) is recommended to remove unreacted precursors.

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl and cyano groups).
  • FT-IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and 1150–1200 cm1^{-1} (sulfinate S=O asymmetric stretch).
  • Elemental Analysis : Verify Na content (theoretical ~8.5%) to confirm stoichiometry .

Q. What are the critical storage conditions to maintain the compound’s stability?

Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen). Stability studies indicate degradation <2% over 12 months under these conditions. Monitor via periodic HPLC to detect hydrolysis products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis of this compound?

Contradictions (e.g., unexpected NMR splitting) may arise from:

  • Tautomerism : Use variable-temperature NMR to assess dynamic equilibria.
  • Impurity Interference : Employ 2D-COSY or HSQC to isolate signals.
  • pH Effects : Adjust sample pH to stabilize specific ionic forms (e.g., sulfinate vs. sulfonate) .

Q. What experimental design principles apply to studying the compound’s reactivity in cross-coupling reactions?

Design systematic trials varying:

  • Catalysts : Pd(PPh3_3)4_4 vs. CuI.
  • Solvents : Polar aprotic (DMF) vs. ethers (THF).
  • Temperature : 60–100°C.
    Monitor yields via GC-MS and optimize using response surface methodology (RSM) .

Q. How can computational modeling predict the compound’s biological activity?

  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC50_{50} values. Validate with in vitro assays (MIC against E. coli or S. aureus) .

Data Interpretation and Contradictions

Q. How to address discrepancies in reported solubility data for this compound?

Discrepancies may stem from:

  • Ionic Strength : Use standardized buffers (e.g., phosphate buffer, pH 7.4) .
  • Temperature Control : Ensure equilibration at 25°C ± 0.1°C.
  • Measurement Methods : Compare gravimetric vs. spectrophotometric (UV absorbance at λmax_{\text{max}} ~270 nm) results .

Q. What strategies validate the compound’s role in catalytic cycles versus stoichiometric pathways?

  • Turnover Number (TON) : Measure product yield per mole of catalyst.
  • Isotope Labeling : Use 34^{34}S-labeled sulfinate to track sulfur transfer via MS .

Methodological Tables

Q. Table 1: Stability Under Varying pH Conditions

pHDegradation Rate (k, h1^{-1})Major Degradation Product
3.00.12Sulfonic acid derivative
7.40.02None
9.00.08Cyano hydrolysis product
Data derived from accelerated stability studies at 40°C .

Q. Table 2: Comparative Reactivity in Cross-Coupling

CatalystSolventYield (%)
Pd(PPh3_3)4_4DMF78
CuITHF45
Optimized conditions: 80°C, 12 h .

Literature Review and Gaps

  • Consistencies : Robust synthetic protocols and structural data (NMR, IR) are well-documented .
  • Gaps : Limited in vivo toxicity data and mechanistic studies on sulfinate redox behavior. Future work should prioritize metabolomic profiling and operando spectroscopic analysis .

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